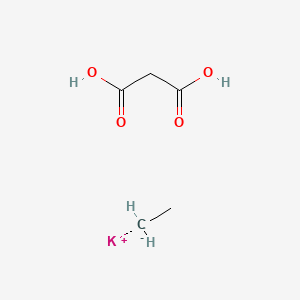

Ethyl potassium malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H9KO4 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

potassium;ethane;propanedioic acid |

InChI |

InChI=1S/C3H4O4.C2H5.K/c4-2(5)1-3(6)7;1-2;/h1H2,(H,4,5)(H,6,7);1H2,2H3;/q;-1;+1 |

InChI Key |

WOIFCGRLYHBDMC-UHFFFAOYSA-N |

Canonical SMILES |

C[CH2-].C(C(=O)O)C(=O)O.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl Potassium Malonate (CAS No. 6148-64-7): A Comprehensive Technical Guide for Synthetic Applications

Introduction

Ethyl potassium malonate, identified by the CAS Number 6148-64-7, is a pivotal reagent in the field of organic synthesis, serving as a highly valued intermediate in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] Also known by synonyms such as monoethyl malonate potassium salt and potassium 3-ethoxy-3-oxopropanoate, this compound is a stable, solid monoester salt of malonic acid.[3][4][5] Its primary utility lies in its function as a robust and convenient precursor for the malonic ester synthesis, a cornerstone method for the formation of carbon-carbon bonds. This guide provides an in-depth examination of its properties, a field-proven synthesis protocol, its critical applications in drug discovery and development, and essential safety protocols, tailored for researchers and chemical development professionals.

Physicochemical Properties and Data

This compound is a white, crystalline solid at room temperature.[1][6] One of its most critical handling properties is its hygroscopicity; therefore, it must be stored in a dry, sealed environment to prevent degradation and maintain reactivity.[1] It exhibits good solubility in water and polar organic solvents like N,N-dimethylformamide (DMF), with some solubility in tetrahydrofuran (THF).[1]

The key physicochemical data are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 6148-64-7 | [3][4] |

| Molecular Formula | C₅H₇KO₄ | [3][4] |

| Molecular Weight | 170.20 g/mol | [3][4] |

| Appearance | White crystalline powder or solid | [1][6] |

| Melting Point | 194 °C (decomposes) | [2][4] |

| Solubility | Soluble in water | [1][5][7] |

| EC Number | 228-156-7 | [4][5] |

| Hygroscopicity | Hygroscopic | [1][6][7] |

Synthesis: Selective Saponification of Diethyl Malonate

The most reliable and scalable method for producing high-purity this compound is the selective mono-saponification of diethyl malonate. The causality behind this experimental choice is rooted in stoichiometry and reaction control. By using a slight excess of diethyl malonate relative to potassium hydroxide, the reaction favors the formation of the mono-salt and significantly minimizes the formation of the undesired dipotassium malonate byproduct, which can be difficult to separate.[8] The use of an ethanolic solution for the base allows for controlled addition and effective heat dissipation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the selective saponification of diethyl malonate.[9][10]

Materials:

-

Diethyl malonate (DEM)

-

Potassium hydroxide (KOH)

-

Anhydrous ethanol

-

Diethyl ether (for washing)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Büchner funnel and vacuum flask

Procedure:

-

Reactant Setup: In a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, add diethyl malonate (100 g, 0.625 mol) and 400 mL of anhydrous ethanol.[9]

-

Base Preparation: Separately, prepare a solution of potassium hydroxide (35 g, 0.624 mol) in 400 mL of anhydrous ethanol. Ensure the KOH is fully dissolved.[9]

-

Controlled Addition: At room temperature, begin stirring the diethyl malonate solution and slowly add the ethanolic KOH solution dropwise from the dropping funnel over approximately one hour. A white crystalline precipitate of this compound will form during the addition.[10]

-

Reaction Completion: After the addition is complete, continue stirring the mixture vigorously overnight at room temperature to ensure the reaction proceeds to completion.[1][9]

-

Crystallization and Isolation: Heat the mixture to reflux, then allow it to cool slowly to room temperature. Complete the precipitation by cooling the mixture in an ice bath.[10]

-

Filtration and Washing: Collect the white crystalline product by vacuum filtration using a Büchner funnel.[1][10] Wash the collected solid with a small amount of cold ethanol and then with diethyl ether to remove any unreacted diethyl malonate.

-

Drying: Dry the product under reduced pressure or in a stream of air to obtain pure this compound.[1][10] The typical yield for this procedure is high, often around 92%.[9]

Visualization of Synthesis Workflow

Caption: Figure 1: Synthesis Workflow for this compound

Applications in Research and Drug Development

This compound is a versatile reagent whose utility stems from the unique reactivity of the malonic ester framework. Its applications range from fundamental carbon-carbon bond formation to the synthesis of complex pharmaceutical agents.

The Malonic Ester Synthesis

The primary application of this compound is in the malonic ester synthesis, a classic method for preparing substituted carboxylic acids.[11] The process leverages the acidity of the α-carbon, which is flanked by two carbonyl groups, making it readily deprotonatable. This compound provides a stable, easy-to-handle source of the required carbanion.

The general workflow involves three key stages:

-

Alkylation: The malonate is treated with an alkyl halide (R-X). The nucleophilic α-carbon displaces the halide, forming a new C-C bond. This step can be repeated with a different alkyl halide to create disubstituted products.[11][12]

-

Hydrolysis (Saponification): The resulting diethyl ester is hydrolyzed, typically under basic conditions followed by acidification, to yield a substituted malonic acid.

-

Decarboxylation: Upon heating, the substituted malonic acid readily loses one of the carboxyl groups as carbon dioxide, yielding the final substituted acetic acid product.[11][12]

This pathway is fundamental in drug development for building molecular complexity. For instance, it is employed in the synthesis of barbiturates, which are a class of sedative and anticonvulsant drugs.[11]

Visualization of Malonic Ester Synthesis Pathway

Caption: Figure 2: General Pathway of Malonic Ester Synthesis

Synthesis of β-Ketoesters and Other Intermediates

This compound serves as a precursor for producing other valuable synthetic intermediates. It can be used to generate (trimethylsilyl)ethyl malonate in situ, which is then acylated to prepare a variety of β-ketoesters.[6][7][13] Furthermore, it reacts with aryl nitriles in the presence of zinc chloride to yield β-amino acrylates, which are important building blocks in heterocyclic chemistry.[6][7] It is also a key intermediate for the preparation of ethyl tert-butyl malonate, a reagent used when differential ester cleavage is required in a synthetic sequence.[6][10][13]

Biochemical Role: Enzyme Inhibition

Beyond its synthetic utility, this compound has a recognized role in biochemistry as a competitive inhibitor of the enzyme succinate dehydrogenase.[3][13][14] This enzyme is a critical component of both the citric acid cycle and the electron transport chain. This compound's structural similarity to the enzyme's natural substrate, succinate, allows it to bind to the active site without reacting, thereby blocking the enzyme's function.[] This property makes it a useful tool compound in metabolic research.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While this compound is not classified as acutely toxic, it is an irritant.[16] Adherence to proper laboratory safety protocols is essential.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4][16][17] In situations where dust may be generated, a dust mask (e.g., N95) is recommended.[4]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[17] Avoid contact with skin and eyes.[16][17] Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place.[1][17] Its hygroscopic nature means it will readily absorb moisture from the air, which can compromise its reactivity.[1][7] It should be stored away from strong oxidizing agents and acidic substances.[1][7]

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[16][17]

-

Skin: Wash off with soap and plenty of water. If irritation occurs, seek medical advice.[16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical aid.[17]

-

Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[17]

-

Conclusion

This compound (CAS: 6148-64-7) is more than just a chemical intermediate; it is a foundational tool for synthetic innovation. Its stability, predictable reactivity, and ease of handling make it a superior choice for the malonic ester synthesis and a variety of other critical transformations. For researchers in drug discovery and process development, a thorough understanding of its properties, synthesis, and application is essential for the efficient construction of complex molecular architectures. By following the robust protocols and safety guidelines detailed in this guide, scientists can confidently and effectively leverage this versatile reagent to advance their research objectives.

References

- This compound. (2024, April 10). ChemBK.

- ETHYL tert-BUTYL MALONATE. (1957). Organic Syntheses, 37, 34.

- Safety Data Sheet this compound. (n.d.). metasci.

- This compound. (n.d.). LookChem.

- Process for preparing potassium monoethyl malonate. (2003). Google Patents.

- Malonic ester synthesis. (n.d.). Wikipedia.

- Malonic acid, methyl-, diethyl ester. (n.d.). Organic Syntheses Procedure.

- 21.10: Malonic Ester Synthesis. (2020, August 26). Chemistry LibreTexts.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. マロン酸エチルカリウム 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound(6148-64-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound | 6148-64-7 [chemicalbook.com]

- 7. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. US6580004B1 - Process for preparing potassium monoethyl malonate - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. abmole.com [abmole.com]

- 14. selleckchem.com [selleckchem.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. sds.metasci.ca [sds.metasci.ca]

Introduction: A Core Reagent in Modern Synthesis

An In-depth Technical Guide to the Physical Properties of Ethyl Potassium Malonate

This compound, also known as potassium monoethyl malonate or potassium 3-ethoxy-3-oxopropanoate, is a pivotal reagent in organic synthesis and a valuable tool in biochemical research.[1][2][3] As a white, crystalline solid, its utility stems from the unique bifunctionality of possessing both an ester and a carboxylate salt within the same molecule.[1][4][5][6] This structure allows it to serve as a versatile precursor for the synthesis of more complex molecules, including beta-ketoesters and other key intermediates for pharmaceuticals, pesticides, and veterinary drugs.[1][4][6][7] Furthermore, its structural similarity to succinate enables it to act as a competitive inhibitor of the enzyme succinate dehydrogenase, making it a valuable compound for studying metabolic pathways.[2][3][5][7][8] This guide provides a comprehensive overview of its core physical properties, synthesis protocols, and handling considerations to empower researchers in leveraging this compound to its full potential.

Core Physical and Chemical Properties

The physical properties of this compound are fundamental to its handling, storage, and application in various reaction conditions. The data presented below has been consolidated from various chemical suppliers and databases to provide a reliable reference.

| Property | Value | Source(s) |

| IUPAC Name | potassium 3-ethoxy-3-oxopropanoate | [9] |

| CAS Number | 6148-64-7 | [4][5] |

| Molecular Formula | C₅H₇KO₄ | [2][5][9][10] |

| Molecular Weight | 170.20 g/mol | [2][5][9] |

| Appearance | White crystalline powder or crystals | [4][5][6] |

| Melting Point | 194-200 °C (with decomposition) | [4][5][10][11][12] |

| Boiling Point | 237.2 °C at 760 mmHg (Predicted) | [4][5] |

| Solubility | Soluble in water. Slightly soluble in methanol and ethanol. Insoluble in ether. | [1][4][6][8] |

| pH | 5.5 - 8.0 (50 g/L solution at 25°C) | [6][13][14] |

| Stability | Chemically stable under normal conditions. | [1][10] |

| Key Characteristic | Hygroscopic | [5][6][8] |

Detailed Analysis of Key Properties

Solubility Profile: The Role of Ionic Character

This compound's solubility is a direct consequence of its molecular structure. As a potassium salt, it possesses significant ionic character, rendering it readily soluble in water.[1][5][8] It also shows some solubility in polar protic solvents like methanol and ethanol, though to a lesser extent.[4][6] Conversely, it is insoluble in nonpolar solvents such as ether.[1] This differential solubility is a critical feature exploited during its synthesis and purification, allowing for its precipitation from the reaction mixture and washing with ether to remove nonpolar impurities.

Thermal Stability and Decomposition

The compound melts with decomposition at approximately 194-200 °C.[4][5][12] This is a crucial parameter for researchers to consider when planning reactions, especially those requiring heat. Exceeding this temperature will lead to the breakdown of the molecule, preventing its desired reactivity.

Hygroscopicity and Storage: A Mandate for Dry Conditions

A defining characteristic of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[5][6][8] This necessitates stringent storage protocols. To maintain its integrity and reactivity, the compound must be stored in a tightly sealed container in a cool, dry place, ideally under an inert atmosphere like nitrogen.[1][5][12][15] Failure to do so can lead to clumping and potential degradation. Furthermore, due to its basic nature, it should be stored away from acidic volatile substances with which it can react.[1]

Experimental Protocol: Synthesis via Selective Saponification

The most common and efficient synthesis of this compound involves the selective mono-saponification of diethyl malonate using potassium hydroxide. This procedure leverages the stoichiometry of the reactants to favor the hydrolysis of only one of the two ester groups.

Causality: The use of a slight molar deficit or equimolar amount of potassium hydroxide relative to diethyl malonate is the key to selectivity.[16] The reaction is typically performed in ethanol, where the resulting potassium salt is sparingly soluble, especially upon cooling, allowing for its isolation via precipitation.[1][12][16] Using an excess of the diethyl malonate starting material can further ensure high product purity and minimize the formation of the undesired dipotassium malonate.[17]

Step-by-Step Methodology

-

Reactant Preparation: A solution of potassium hydroxide (KOH) (e.g., 0.624 mol) is prepared in anhydrous ethanol (e.g., 400 mL).[6][12][16]

-

Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer, add diethyl malonate (e.g., 0.625 mol) and anhydrous ethanol (e.g., 400 mL).[6][12][16]

-

Controlled Addition: Slowly add the ethanolic KOH solution dropwise to the stirring solution of diethyl malonate at room temperature. A large amount of white precipitate will form.[1][16]

-

Reaction Time: Continue stirring the mixture vigorously. Some protocols call for stirring overnight (e.g., 18 hours) to ensure the reaction goes to completion.[1][6][16]

-

Crystallization and Isolation: After the reaction period, the mixture can be heated to reflux and then allowed to cool slowly to room temperature to improve crystallization.[6][16]

-

Filtration: The white precipitate (the product) is collected by vacuum filtration, for instance, through a Büchner funnel.[1][16]

-

Washing and Drying: The collected solid is washed with a small amount of ether to remove any unreacted diethyl malonate and other organic impurities.[18] The final product is then dried (e.g., in a stream of air or under vacuum) to yield pure this compound.[1][18]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol described above.

Caption: Workflow for the synthesis of this compound.

Application Pathway

This diagram shows the central role of this compound as an intermediate in producing other valuable chemical compounds.

Caption: Key synthetic applications of this compound.

Applications in Drug Development and Research

This compound is not merely a synthetic building block; it is a compound with direct and indirect applications in advanced research.

-

Precursor for Active Pharmaceutical Ingredients (APIs): Its primary role is as a key intermediate. It is used to generate other malonates, such as (trimethylsilyl)ethyl malonate, which can then be acylated to prepare a wide variety of β-ketoesters.[6][8] These structures are common motifs in many pharmaceutical compounds. It also serves as an intermediate in the synthesis of ethyl tert-butyl malonate and can react with aryl nitriles to yield β-amino acrylates.[6][8]

-

Biochemical Probe: As a competitive inhibitor of succinate dehydrogenase (Complex II in the electron transport chain), this compound can be used in cellular and mitochondrial studies to probe metabolic function.[2][3][5][8] It competes with the enzyme's natural substrate, succinate, thereby inhibiting its activity without undergoing a reaction itself.[5]

Safety, Handling, and Storage

Proper handling is essential to ensure safety and maintain the quality of the reagent.

-

Hazards: this compound is classified as an irritant. It can cause irritation to the eyes, respiratory system, and skin.[4][10]

-

Personal Protective Equipment (PPE): When handling the solid, appropriate PPE, including gloves, safety glasses or goggles, and a dust mask (e.g., N95), should be worn to avoid contact and inhalation.[10][19][20]

-

First Aid:

-

Incompatibilities: It is incompatible with strong oxidizing agents.[8][10]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from moisture and incompatible substances.[1][5][15][19]

References

- Ethyl potassium malon

- Safety Data Sheet Ethyl potassium malon

- Potassium ethyl malonate | C5H7KO4 | CID 3446434 - PubChem - NIH. [Link]

- Ethyl potassium malon

- Malonic acid, tert-butyl ethyl ester - Organic Syntheses Procedure. [Link]

- Ethyl potassium malon

- US6580004B1 - Process for preparing potassium monoethyl malonate - Google P

- CAS No : 6148-64-7 | Product Name : this compound | Pharmaffili

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound CAS 6148-64-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound | 6148-64-7 [chemicalbook.com]

- 7. abmole.com [abmole.com]

- 8. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Potassium ethyl malonate | C5H7KO4 | CID 3446434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sarchemlabs.com [sarchemlabs.com]

- 12. This compound CAS#: 6148-64-7 [m.chemicalbook.com]

- 13. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. 6148-64-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. echemi.com [echemi.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. US6580004B1 - Process for preparing potassium monoethyl malonate - Google Patents [patents.google.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. sds.metasci.ca [sds.metasci.ca]

- 20. echemi.com [echemi.com]

- 21. chemicalbook.com [chemicalbook.com]

Navigating the Solvent Landscape: An In-depth Technical Guide to the Solubility of Ethyl Potassium Malonate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and pharmaceutical development, the selection of an appropriate solvent is a critical decision that can dictate the success or failure of a reaction, purification, or formulation. Ethyl potassium malonate, a versatile reagent and key building block, is no exception. Its solubility behavior in various organic solvents is a fundamental parameter that governs its reactivity, handling, and application. This in-depth technical guide provides a comprehensive exploration of the solubility of this compound, offering both theoretical insights and practical, field-proven methodologies for its determination and application.

Understanding this compound: A Physicochemical Profile

This compound (CAS 6148-64-7), also known as potassium monoethyl malonate, is the potassium salt of monoethyl malonate.[1] It presents as a white crystalline powder and is a key intermediate in numerous organic syntheses, including the production of pharmaceuticals and agrochemicals.[2] A notable characteristic of this salt is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[3] This property necessitates storage in a dry, tightly sealed environment to maintain its integrity.[4]

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇KO₄ | [3] |

| Molecular Weight | 170.20 g/mol | [1] |

| Melting Point | 194 °C (decomposes) | [3][5] |

| Appearance | White crystalline powder | [3][5] |

| Hygroscopicity | Hygroscopic | [3] |

The Theoretical Underpinnings of Solubility: A Deep Dive

The solubility of an ionic compound like this compound in an organic solvent is a complex interplay of intermolecular forces, thermodynamics, and the specific chemical nature of both the solute and the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding.[6]

This compound possesses both ionic and organic characteristics. The potassium carboxylate group (-COOK) is highly polar and capable of strong ion-dipole interactions. The ethyl ester group (-COOCH₂CH₃) introduces a degree of non-polar character. This dual nature dictates its solubility profile.

Key Factors Influencing Solubility:

-

Solvent Polarity: Polar solvents are generally more effective at dissolving ionic compounds. The ability of a solvent to solvate the potassium cation (K⁺) and the ethyl malonate anion is paramount. Highly polar aprotic solvents, such as N,N-dimethylformamide (DMF), are particularly adept at solvating cations, thus promoting the dissolution of ionic salts.[4]

-

Hydrogen Bonding: Protic solvents, like alcohols, can engage in hydrogen bonding. While the ethyl malonate anion can act as a hydrogen bond acceptor, the overall contribution to solubility in protic solvents can be complex and is often less dominant than strong ion-dipole interactions.

-

Lattice Energy: This is the energy required to break apart the ionic lattice of the solid this compound. For dissolution to occur, the energy released from the solvation of the ions must be sufficient to overcome this lattice energy.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility typically increases with temperature.[6] This is because the added thermal energy helps to overcome the lattice energy of the solid.

The dissolution process can be described by the following thermodynamic relationship:

ΔG_dissolution = ΔH_dissolution - TΔS_dissolution

Where:

-

ΔG_dissolution is the Gibbs free energy of dissolution (a negative value indicates a spontaneous process).

-

ΔH_dissolution is the enthalpy of dissolution (the difference between the lattice energy and the solvation energy).

-

T is the temperature in Kelvin.

-

ΔS_dissolution is the entropy of dissolution (usually positive as the ordered crystal lattice breaks down into solvated ions).

Qualitative and Quantitative Solubility of this compound

Summary of this compound Solubility:

| Solvent | Type | Qualitative Solubility | Quantitative Solubility (at 25°C) | Source(s) |

| Water | Polar Protic | Soluble, Freely Soluble | 34.04 mg/mL | [7][8] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Not available | [4][9] |

| Tetrahydrofuran (THF) | Polar Aprotic | Some solubility | Not available | [4][9] |

| Methanol | Polar Protic | Slightly Soluble | Not available | [5][10] |

| Ethanol | Polar Protic | Limited solubility | Not available | [9] |

| Diethyl Ether | Non-polar | Insoluble | Not available | [4][9] |

The synthesis of this compound often involves its precipitation from an ethanol solution, which indicates its limited solubility in this solvent, especially at lower temperatures.[9] Conversely, its insolubility in diethyl ether is utilized during its purification to wash the precipitated salt.[4]

Experimental Determination of Solubility: A Practical Guide

For applications requiring precise knowledge of solubility, experimental determination is essential. The following are two robust, field-proven protocols for quantifying the solubility of this compound.

Isothermal Equilibrium Method

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.

Experimental Workflow:

Figure 1: Isothermal equilibrium method for solubility determination.

Detailed Protocol:

-

Sample Preparation: To a series of vials, add an excess amount of finely powdered this compound. The excess solid is crucial to ensure that the solution becomes saturated.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Place the sealed vials in a constant-temperature shaker bath set to the desired temperature. Allow the mixtures to equilibrate for a period sufficient to reach saturation (typically 24-48 hours). Continuous agitation is necessary to facilitate dissolution.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to prevent temperature-induced precipitation.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter (of a material compatible with the solvent) into a pre-weighed vial. This step is critical to remove any suspended microcrystals.

-

Solvent Evaporation: Carefully evaporate the solvent from the vial. This can be achieved using a rotary evaporator, a vacuum oven, or by gentle heating, ensuring the temperature is below the decomposition point of this compound.

-

Mass Determination: Once the solvent is completely removed, cool the vial in a desiccator and accurately weigh it. The difference between the final and initial mass of the vial gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Polythermal Method (Dynamic Method)

This method involves determining the temperature at which a solution of a known concentration becomes saturated upon cooling.

Experimental Workflow:

Figure 2: Polythermal method for generating a solubility curve.

Detailed Protocol:

-

Sample Preparation: Prepare a series of sealed vials, each containing a precisely known mass of this compound and a known mass or volume of the organic solvent. This creates a set of samples with different known concentrations.

-

Heating and Dissolution: Heat each vial, with constant stirring, until all the solid this compound has completely dissolved.

-

Cooling and Observation: Slowly cool the clear solution while continuing to stir. A controlled cooling rate is important for accurate results.

-

Saturation Temperature Determination: Carefully observe the solution and record the temperature at which the first crystals appear. This temperature is the saturation temperature for that specific concentration.

-

Data Collection: Repeat this process for all prepared samples.

-

Solubility Curve Construction: Plot the concentration of each sample against its corresponding saturation temperature to generate a solubility curve. This curve provides a visual representation of how the solubility of this compound changes with temperature in that specific solvent.

Causality in Experimental Choices and Self-Validating Systems

Isothermal Method:

-

Why excess solute? To ensure the solution reaches thermodynamic equilibrium and is truly saturated. The presence of undissolved solid is the visual confirmation of saturation.

-

Why constant temperature and agitation? To ensure that the measured solubility is specific to that temperature and to accelerate the attainment of equilibrium.

-

Self-Validation: The consistency of solubility values determined from samples taken at different time points after the initial equilibration period (e.g., 24h, 36h, 48h) validates that equilibrium has been reached.

Polythermal Method:

-

Why slow, controlled cooling? Rapid cooling can lead to supersaturation and a delay in crystallization, resulting in an inaccurate (lower) measured saturation temperature.

-

Why continuous stirring? To maintain a homogenous temperature throughout the solution and to facilitate the observation of the first crystal formation.

-

Self-Validation: The reproducibility of the saturation temperature for a given concentration in multiple runs validates the methodology. The smoothness of the resulting solubility curve also serves as an internal check of the data's consistency.

Conclusion and Future Perspectives

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. While quantitative data remains sparse, a clear understanding of the underlying physicochemical principles allows for rational solvent selection. For applications demanding high precision, the experimental protocols outlined in this guide provide a robust framework for generating reliable solubility data. Future work in this area should focus on the systematic determination of quantitative solubility data in a broader range of organic solvents and at various temperatures. Such data would be invaluable for the development of predictive solubility models and would further empower chemists and pharmaceutical scientists in their synthetic and formulation endeavors.

References

- This compound Five Chongqing Chemdad Co. (URL: [Link])

- Ethyl potassium malon

- 17.3: Factors that Affect Solubility - Chemistry LibreTexts. (URL: [Link])

- Solubility of some potassium salts in binary aqueous - organic solutions - ResearchG

- Solubility and dissolution thermodynamic properties of potassium benzo

- Thermodynamic properties of common salts in aqueous solutions - Edith Cowan University. (URL: [Link])

- Thermodynamics of Salt Dissolution - WebAssign. (URL: [Link])

- Solubility of KF in four organic solvents and thermodynamic dissolution functions. (URL: [Link])

- Lec20 - Thermodynamics of Salt Dissolution - YouTube. (URL: [Link])

- Thermodynamics of Solubility: Graphical Determination of ΔH and ΔS - COPYRIGHT FOUNTAINHEAD PRESS. (URL: [Link])

- Solubilities in Aqueous Solutions of Ammonium Sulfate and Potassium Salts of Malonic, Succinic, or Glutaric Acid - PubMed. (URL: [Link])

- SOLUBILITY D

Sources

- 1. scbt.com [scbt.com]

- 2. Buy this compound | 6148-64-7 [smolecule.com]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 6148-64-7 [m.chemicalbook.com]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. abmole.com [abmole.com]

- 8. This compound(6148-64-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis of Ethyl Potassium Malonate from Diethyl Malonate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl potassium malonate, a pivotal reagent in modern organic synthesis, serves as a highly valuable mono-nucleophilic building block. Its primary application lies in the malonic ester synthesis, where it facilitates controlled mono-alkylation to produce a diverse array of substituted carboxylic acids, which are precursors for many pharmaceuticals and fine chemicals.[1][2] Unlike its parent compound, diethyl malonate, which requires an external base to form a reactive enolate and can undergo undesirable di-alkylation, this compound offers a pre-formed, stable nucleophile, enabling milder reaction conditions and enhanced selectivity.[1] This guide provides an in-depth examination of the synthesis of this compound via the selective mono-saponification of diethyl malonate. It delineates the underlying reaction mechanism, presents a detailed and validated experimental protocol, discusses process optimization and safety considerations, and outlines methods for quality control.

Reaction Principle and Mechanism: Selective Mono-Saponification

The synthesis of this compound from diethyl malonate is a classic example of a selective partial hydrolysis, specifically a mono-saponification reaction.[3] The process involves the reaction of the diester with a carefully controlled stoichiometric amount of potassium hydroxide (KOH).

Causality of Selectivity:

The core of this synthesis rests on precise stoichiometric control. Diethyl malonate possesses two ester functionalities. The reaction with one equivalent of hydroxide ion results in the nucleophilic acyl substitution of a single ester group.

-

Nucleophilic Attack: The hydroxide ion (OH⁻) from KOH acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl malonate. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling an ethoxide ion (EtO⁻) as the leaving group.

-

Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding the potassium salt of the monoester (this compound) and ethanol. This final, irreversible acid-base step drives the reaction to completion.

Using approximately one equivalent of potassium hydroxide ensures that the reaction preferentially stops after the first saponification.[4][5] Attempting to hydrolyze the second ester group would require overcoming the electrostatic repulsion from the negatively charged carboxylate, making the second hydrolysis step significantly slower under these conditions. A German patent highlights that using a molar ratio of diethyl malonate to potassium hydroxide of at least 1.5 is advantageous for achieving high selectivity and minimizing the formation of dipotassium malonate.[3]

Reaction Scheme Visualization

Caption: Core mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures reported in peer-reviewed literature and patents, designed for reliability and high yield.[4][5]

Materials and Equipment

-

Reagents:

-

Equipment:

-

Three-necked round-bottom flask (2 L)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., calcium chloride)

-

Heating mantle or steam bath

-

Büchner funnel and vacuum flask

-

Sintered glass funnel (Size 2)[4]

-

Beakers and graduated cylinders

-

Rotary evaporator (for potential concentration of filtrate)

-

Step-by-Step Procedure

-

Preparation of Diethyl Malonate Solution: In a 2-liter three-necked round-bottom flask equipped with a magnetic stirrer, add diethyl malonate (100 g, 0.625 mol) and 400 mL of anhydrous ethanol. Begin stirring to ensure the solution is homogeneous.[4]

-

Preparation of KOH Solution: In a separate beaker, carefully dissolve potassium hydroxide (35 g, 0.624 mol) in 400 mL of anhydrous ethanol. Note that the molar equivalent of KOH is kept slightly below that of diethyl malonate to prevent the formation of the dipotassium salt.[4][5]

-

Reaction Execution: Slowly add the ethanolic KOH solution to the stirred diethyl malonate solution at room temperature using a dropping funnel over approximately one hour. A white crystalline precipitate of this compound will begin to form during the addition.[5]

-

Reaction Maturation: After the addition is complete, continue to stir the mixture vigorously. Different sources suggest varying times; for complete precipitation, stirring overnight is recommended.[4][6]

-

Heating and Cooling Cycle: After overnight stirring, heat the mixture to reflux using a heating mantle or steam bath, then allow it to cool slowly to room temperature.[4] Some procedures indicate that heating to boiling and filtering while hot can improve the initial filtration step.[5]

-

First Crop Isolation: Isolate the precipitated white solid by vacuum filtration through a large Büchner or sintered glass funnel.[4][5] Wash the collected salt with a small amount of cold ethanol or diethyl ether to remove any unreacted starting material.

-

Second Crop Isolation (Optional but Recommended): Transfer the filtrate to a flask and concentrate it to approximately half its original volume (around 500 mL) using a rotary evaporator. Cool the concentrated solution in an ice bath to precipitate a second crop of this compound.[4][5]

-

Drying: Combine both crops of the product and dry them under reduced pressure at room temperature. The final product is a white, crystalline solid. The compound is hygroscopic and should be stored in a sealed container in a dry environment.[6][7]

Quantitative Data Summary

The following table outlines the typical quantities and expected outcomes for this synthesis.

| Parameter | Value | Moles | Notes |

| Reactants | |||

| Diethyl Malonate | 100 g | 0.625 mol | Limiting reagent is effectively KOH. |

| Potassium Hydroxide | 35 g | 0.624 mol | ~0.99 equivalents to favor mono-saponification.[4] |

| Solvent | |||

| Anhydrous Ethanol | 800 mL (total) | N/A | Used to dissolve both reactants. |

| Product | |||

| This compound | ~97.7 g | 0.574 mol | Corresponds to a high yield. |

| Expected Yield | 75-92% | Yields vary based on the efficiency of precipitation and recovery of the second crop.[4][5] |

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis of this compound.

Process Optimization & Troubleshooting

-

Controlling Stoichiometry: The most critical parameter is the molar ratio of KOH to diethyl malonate. An excess of KOH will lead to the formation of dipotassium malonate as a significant impurity, which can complicate subsequent reactions.[8][9] Using a slight excess of diethyl malonate ensures the complete consumption of KOH.[3]

-

Solvent Purity: The use of anhydrous ethanol is crucial. The presence of water can lead to the non-selective hydrolysis of both ester groups, resulting in the formation of malonic acid, which is often undesirable.[10]

-

Temperature Management: The initial addition is performed at room temperature to maintain control over the exothermic reaction. While some protocols suggest refluxing after the initial reaction period to ensure completion, a patent suggests that the reaction is rapid and selective at temperatures below 60°C, and even between 0°C and 30°C.[3][4]

-

Troubleshooting Low Yield: If the yield is lower than expected, the primary cause is often incomplete precipitation. Ensuring the mother liquor is sufficiently concentrated and cooled is key to maximizing the recovery of the second crop.[4][5]

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is essential for its use in further synthetic steps.

-

Acid-Base Titration: This is a straightforward method to determine the assay of the total acidic salt content. The sample is dissolved in water and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) using an indicator like phenolphthalein.[9] However, this method has low specificity and cannot distinguish between the desired product and other acidic impurities.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for a comprehensive purity profile.[9] It allows for the separation and quantification of this compound, unreacted diethyl malonate, and the dipotassium malonate impurity.[9]

-

Spectroscopy:

-

FTIR Spectroscopy: The product can be characterized by the presence of a strong carboxylate (COO⁻) stretch and the remaining ester carbonyl (C=O) stretch.[11]

-

NMR Spectroscopy: ¹H NMR spectroscopy can confirm the structure by showing the characteristic signals for the ethyl group (a triplet and a quartet) and the methylene protons adjacent to the carbonyl groups.

-

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Potassium Hydroxide (KOH): A corrosive solid that can cause severe skin and eye burns. Handle with extreme care.[7]

-

Diethyl Malonate: A combustible liquid that causes serious eye irritation.[12][13] Keep away from heat and open flames.[12]

-

Ethanol: A flammable liquid. Ensure no ignition sources are nearby, especially during the heating and concentration steps.

Conclusion

The selective mono-saponification of diethyl malonate with potassium hydroxide is an efficient, high-yielding, and scalable method for producing this compound. This technical guide outlines a robust protocol grounded in established chemical principles. By carefully controlling stoichiometry and reaction conditions, researchers can reliably synthesize this valuable intermediate, which is essential for the selective mono-alkylation in malonic ester synthesis and other critical C-C bond-forming reactions. The purity and integrity of the final product, validated through appropriate analytical techniques, are paramount for the success of subsequent applications in pharmaceutical and chemical development.

References

- Benchchem. A Comparative Guide to Potassium Tert-Butyl Malonate and Diethyl Malonate in Synthesis. URL: https://www.benchchem.

- ChemicalBook. This compound synthesis. URL: https://www.chemicalbook.com/synthesis/6148-64-7.htm

- Guidechem. What is this compound and How is it Used? - FAQ. URL: https://www.guidechem.

- Organic Syntheses. Malonic acid, tert-butyl ethyl ester. URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0417

- ChemicalBook. This compound | 6148-64-7. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0263303.htm

- Google Patents. DE19817101A1 - Process for the preparation of potassium monoethyl malonate. URL: https://patents.google.

- Fisher Scientific. SAFETY DATA SHEET - Potassium ethyl malonate. URL: https://www.fishersci.com/sds?productName=AC389440050&productDescription=POTASSIUM+ETHYL+MALONATE%2C+98%2B%25&vendorId=VN00032119&countryCode=US&language=en

- Benchchem. A Comparative Guide to the Applications of Potassium Malonate in Organic Synthesis. URL: https://www.benchchem.

- Organic Chemistry Tutor. Malonic Ester Synthetic Strategies. URL: https://www.organicchemistrytutor.

- J-Stage. Practical Large Scale Synthesis of Half-Esters of Malonic Acid. URL: https://www.jstage.jst.go.jp/article/cpb/57/5/57_5_564/_article

- Benchchem. A Comparative Analysis of Potassium Malonate and Diethyl Malonate in Key Organic Reactions. URL: https://www.benchchem.

- Carl ROTH. Safety Data Sheet: Diethyl malonate. URL: https://www.carlroth.com/medias/SDB-3070-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg0OTN8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU0NjY3NDc5MzQucGRmfGU0YjQzY2YwYjY4YWY4YjYyZDY0ZDYzYmU2YjM0N2YyZGIwY2Y0YjE3Y2M3ZGIxMDU2ZGUxN2U1ZGI3MDM0Yzc

- Benchchem. A Comparative Guide to Analytical Methods for Confirming the Purity of Potassium Malonate. URL: https://www.benchchem.

- PubChem. Potassium ethyl malonate. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3446434

- Multichem. Diethyl malonate Safety Data Sheet. URL: https://multichem.co.

- International Labour Organization. ICSC 1739 - DIETHYLMALONATE. URL: https://www.ilo.org/dyn/icsc/showcard.display?p_lang=en&p_card_id=1739&p_version=2

- Sigma-Aldrich. SAFETY DATA SHEET - Diethyl malonate. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w237507

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 6148-64-7 [chemicalbook.com]

- 3. DE19817101A1 - Process for the preparation of potassium monoethyl malonate - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Page loading... [guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Potassium ethyl malonate | C5H7KO4 | CID 3446434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. carlroth.com [carlroth.com]

- 13. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]

An In-depth Technical Guide to Ethyl Potassium Malonate as a Competitive Inhibitor of Succinate Dehydrogenase

Abstract

Succinate dehydrogenase (SDH), a critical enzyme embedded in the inner mitochondrial membrane, uniquely participates in both the citric acid cycle and the electron transport chain.[1] Its pivotal role in cellular metabolism makes it a significant target for modulation in various research and therapeutic contexts. This technical guide provides a comprehensive exploration of ethyl potassium malonate as a competitive inhibitor of SDH. We delve into the underlying biochemical principles, present detailed, field-proven experimental protocols for validating its inhibitory action, and offer a guide to the kinetic data analysis required to characterize its mechanism. This document is designed to equip researchers with the foundational knowledge and practical methodologies to investigate SDH inhibition.

Succinate Dehydrogenase: A Bioenergetic Hub

Succinate dehydrogenase (also known as Complex II of the respiratory chain) is a multi-subunit flavoprotein complex that catalyzes the oxidation of succinate to fumarate.[2][3] This reaction is a key step in the citric acid cycle. Simultaneously, the electrons harvested from succinate are passed through a series of iron-sulfur clusters within the enzyme complex before being transferred to ubiquinone (Coenzyme Q) in the mitochondrial membrane, reducing it to ubiquinol.[1][4] This function directly links the citric acid cycle to oxidative phosphorylation.

The enzyme's activity is subject to regulation by various factors, including the cellular redox state and the presence of competitive inhibitors like oxaloacetate.[5] Given its dual role, the inhibition of SDH can have profound effects on cellular energy metabolism, leading to a decrease in ATP production and an accumulation of its substrate, succinate.[6]

Caption: Mechanism of competitive inhibition at the enzyme active site.

Experimental Validation of SDH Inhibition

To rigorously demonstrate that this compound acts as a competitive inhibitor, a multi-step experimental workflow is required. This involves preparing a biologically active source of the enzyme, performing a robust activity assay, and conducting kinetic analysis.

Preparation of an Enriched Mitochondrial Fraction

SDH is located in the inner mitochondrial membrane, so isolating mitochondria from cells or tissues provides an enriched source of the enzyme. [7]Differential centrifugation is a standard method for this purpose. [8] Protocol: Isolation of a Mitochondrial-Enriched Fraction from Cultured Cells

-

Cell Harvesting: Grow cells to confluency. Harvest cells by trypsinization or scraping and collect them in a conical tube. Centrifuge at 500 x g for 5 minutes at 4°C.

-

Washing: Discard the supernatant and wash the cell pellet with 10 mL of ice-cold Phosphate-Buffered Saline (PBS). Centrifuge again at 500 x g for 5 minutes at 4°C.

-

Homogenization: Resuspend the cell pellet in 1 mL of ice-cold Mitochondria Isolation Buffer (e.g., 225 mM Mannitol, 75 mM Sucrose, 10 mM MOPS, 1 mM EDTA, pH 7.2) supplemented with protease inhibitors. [9][10]4. Cell Lysis: Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (approx. 15-20 strokes) on ice to lyse the cells while keeping the mitochondria intact. [9]5. Differential Centrifugation (Step 1): Transfer the homogenate to a microcentrifuge tube and centrifuge at 600-700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. [11]6. Differential Centrifugation (Step 2): Carefully transfer the supernatant to a new tube and centrifuge at 10,000-14,000 x g for 10 minutes at 4°C. [11][12]The resulting pellet is the mitochondrial-enriched fraction.

-

Final Wash: Discard the supernatant (which is the cytosolic fraction) and resuspend the mitochondrial pellet in a suitable assay buffer (e.g., 0.1 M sodium phosphate buffer). [13]8. Protein Quantification: Determine the protein concentration of the mitochondrial fraction using a standard method like the Bradford or BCA assay. This is crucial for normalizing enzyme activity.

Spectrophotometric Assay of SDH Activity

The activity of SDH can be measured by monitoring the reduction of an artificial electron acceptor that changes color upon reduction. [14]Common acceptors include 2,6-dichlorophenolindophenol (DCPIP) or tetrazolium salts like p-iodonitrotetrazolium violet (INT), which forms a colored formazan product. [13][15] Protocol: Colorimetric SDH Activity Assay

-

Reagent Preparation:

-

Assay Setup: Prepare reaction mixtures in a 96-well plate or spectrophotometer cuvettes. A typical reaction mixture might include:

-

Assay Buffer

-

Varying concentrations of Sodium Succinate

-

A fixed concentration of INT (e.g., 0.2 mM final concentration)

-

Varying concentrations of this compound (for inhibition assays)

-

Distilled water to equalize the final volume.

-

-

Reaction Initiation: Equilibrate the reaction mixtures to the desired temperature (e.g., 37°C). Initiate the reaction by adding a specific amount of the mitochondrial protein preparation (e.g., 20-50 µg).

-

Kinetic Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., ~490-500 nm for INT formazan) in kinetic mode. [13][15]The rate of reaction is the initial linear slope of the absorbance vs. time plot (ΔAbs/min).

Caption: High-level workflow for kinetic analysis of SDH inhibition.

Kinetic Data Analysis and Interpretation

To confirm competitive inhibition, the experiment must be performed across a range of substrate (succinate) concentrations at several different fixed concentrations of the inhibitor (this compound).

Data Presentation

The initial reaction velocities (rates) are calculated from the kinetic reads. This data can be summarized in a table.

| [Succinate] (mM) | Velocity (ΔAbs/min) [No Inhibitor] | Velocity (ΔAbs/min) [X µM Inhibitor] | Velocity (ΔAbs/min) [Y µM Inhibitor] |

| 2 | 0.050 | 0.033 | 0.025 |

| 4 | 0.071 | 0.050 | 0.040 |

| 8 | 0.089 | 0.071 | 0.061 |

| 16 | 0.105 | 0.091 | 0.083 |

| 32 | 0.118 | 0.108 | 0.100 |

Table 1: Hypothetical kinetic data for SDH activity in the absence and presence of a competitive inhibitor. Note that as substrate concentration increases, the inhibitory effect diminishes.

The Lineweaver-Burk Plot

While Michaelis-Menten plots are hyperbolic, they can make it difficult to accurately determine Vmax and Km. The Lineweaver-Burk plot, or double reciprocal plot, linearizes the Michaelis-Menten equation, making kinetic analysis more straightforward. [17]It plots the reciprocal of velocity (1/V) against the reciprocal of substrate concentration (1/[S]).

The key features for identifying competitive inhibition on a Lineweaver-Burk plot are:

-

Vmax is unchanged: All lines (with and without the inhibitor) will intersect at the same point on the y-axis. The y-intercept is equal to 1/Vmax. [18][19]* Apparent Km increases: The x-intercept, which is equal to -1/Km, will shift closer to zero in the presence of the inhibitor. This indicates a larger Km value. [20][19]* Slope increases: The slope of the line (Km/Vmax) increases as inhibitor concentration increases. [21]

Caption: Expected Lineweaver-Burk plot for competitive inhibition.

Conclusion and Future Directions

This guide outlines the theoretical basis and practical steps for characterizing this compound as a competitive inhibitor of succinate dehydrogenase. By following the detailed protocols for mitochondrial isolation and enzyme activity assays, researchers can generate robust kinetic data. The subsequent analysis using Lineweaver-Burk plots provides a clear and definitive method for confirming the competitive inhibition mechanism, evidenced by an unchanged Vmax and an increased apparent Km. [20][18]Understanding how to modulate this key metabolic enzyme opens avenues for applications in studying cellular metabolism, mitochondrial dysfunction, and developing targeted therapeutic strategies for diseases where metabolic reprogramming is a factor. [22][23][24]

References

- Chemistry LibreTexts. (2020). 10.7: Enzyme Inhibition. [Link]

- Munujos, P., et al. (1993). Assay of Succinate Dehydrogenase Activity by a Colorimetric-Continuous Method Using Iodonitrotetrazolium Chloride as Electron Acceptor.

- Mahesha, H.B.

- M-CSA.

- Greene, J. G., & Greenamyre, J. T. (1993).

- Kieliszek, M., et al. (2012). Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. Food Technology and Biotechnology. [Link]

- Hanley, P. J., et al. (2002). Inhibition of Succinate Dehydrogenase by Diazoxide is Independent of the KATP Channel Subunit SUR 1. Journal of Surgical Research. [Link]

- Kluckova, K., et al. (2013). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical Biochemistry. [Link]

- Viswanathan, A., et al. (2015). Preparation of Mitochondrial Enriched Fractions for Metabolic Analysis in Drosophila. Journal of Visualized Experiments. [Link]

- Kim, Y. S. (2003). Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application. Journal of Biochemistry and Molecular Biology. [Link]

- Wikipedia. Lineweaver–Burk plot. [Link]

- Wikipedia.

- National Center for Biotechnology Information. Potassium ethyl malonate.

- Appaix, F., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences. [Link]

- BioTeknica. (n.d.). Malonate as a Competitive Inhibitor of the TCA Cycle: Structural Similarity Explained. [Link]

- Mohammadi, M. T., et al. (2025). The Effect of Malonate as a Succinate Dehydrogenase Inhibitor on Myocardial Ischemia/Reperfusion Injury.

- Wikipedia. Competitive inhibition. [Link]

- Na, U., et al. (2014). The assembly of succinate dehydrogenase: a key enzyme in bioenergetics. Cellular and Molecular Life Sciences. [Link]

- Washington University in St. Louis. (2015). SUCCINIC DEHYDROGENASE PROTOCOL. [Link]

- Chemistry LibreTexts. (2021). 10.5: Enzyme Inhibition. [Link]

- Proteopedia. (2023).

- Farquharson, G. J., & Smith, W. E. (2010). Monitoring the Succinate Dehydrogenase Activity Isolated from Mitochondria by Surface Enhanced Raman Scattering. The Journal of Physical Chemistry C. [Link]

- Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

- Wieckowski, M. R., et al. (2009).

- Agilent. Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. [Link]

- Ehinger, J. K., et al. (2016). Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury. Apollo - University of Cambridge Repository. [Link]

- MedSchoolCoach.

- Kotlyar, A. B., & Vinogradov, A. D. (1984). Interaction of the membrane-bound succinate dehydrogenase with substrate and competitive inhibitors. Biochimica et Biophysica Acta. [Link]

- University of Rochester.

- The Organic Chemistry Tutor. (2018). Competitive Inhibitors Lineweaver-Burk Plot (Part 3) | Biochemistry. [Link]

- Huang, S., & Millar, A. H. (2013). Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad. Trends in Cell Biology. [Link]

Sources

- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Succinate Dehydrogenase - Proteopedia, life in 3D [proteopedia.org]

- 5. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. web.as.uky.edu [web.as.uky.edu]

- 8. Mitochondrial purification protocol for western blot | Abcam [abcam.com]

- 9. Preparation of Mitochondrial Enriched Fractions for Metabolic Analysis in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. content.abcam.com [content.abcam.com]

- 13. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 17. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. medschoolcoach.com [medschoolcoach.com]

- 20. Competitive inhibition - Wikipedia [en.wikipedia.org]

- 21. m.youtube.com [m.youtube.com]

- 22. Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury [repository.cam.ac.uk]

- 23. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Effect of Malonate as a Succinate Dehydrogenase Inhibitor on Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Carbon-Carbon Bonds: A Technical Guide to Ethyl Potassium Malonate

Abstract

Ethyl potassium malonate, a seemingly simple carboxylate salt, holds a distinguished position in the annals of organic chemistry. As the potassium salt of the monoethyl ester of malonic acid, it serves as a pivotal reagent in the malonic ester synthesis, a foundational method for the construction of carbon-carbon bonds. This guide provides an in-depth exploration of the discovery, history, and evolving synthetic strategies for this compound. It further details its mechanistic role and provides validated, step-by-step protocols for its preparation and application in alkylation reactions, offering field-proven insights for professionals in chemical research and pharmaceutical development.

Historical Lineage: From Malic Acid to a Synthetic Workhorse

The story of this compound is intrinsically linked to the broader history of malonic acid and its esters. The journey began in 1858 when the French chemist Victor Dessaignes first prepared malonic acid through the oxidation of malic acid, which is naturally present in apples (the name "malonic" derives from the Greek word for apple, μᾶλον)[1][2][3]. This discovery laid the groundwork for future investigations into dicarboxylic acids.

The critical leap towards the synthetic utility of malonates came with the development of the malonic ester synthesis. This powerful technique allows for the conversion of alkyl halides into substituted carboxylic acids[4]. The key to this synthesis is the remarkable acidity of the α-hydrogens of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups, making them susceptible to deprotonation by a moderately strong base[5].

It was in this fertile scientific landscape that Jacobus Henricus van 't Hoff , in 1874, first described the synthesis of what we now know as this compound[6][7]. His work, published in Berichte der Deutschen Chemischen Gesellschaft, detailed the selective saponification (hydrolysis of one ester group) of diethyl malonate using potassium hydroxide[6]. This discovery provided chemists with a stable, isolable, and highly effective nucleophile for a wide array of synthetic transformations. Van 't Hoff's preparation of this half-ester salt was a crucial step in refining the control and efficiency of the malonic ester synthesis, cementing its place as a fundamental tool in the organic chemist's arsenal.

The Chemistry of Formation and Function

Synthesis via Selective Saponification

The preparation of this compound hinges on the principle of selective mono-saponification of diethyl malonate. The reaction involves treating diethyl malonate with one equivalent of a strong base, typically potassium hydroxide in an alcoholic solvent. The hydroxide ion attacks one of the electrophilic ester carbonyls, leading to the cleavage of an ethyl group and the formation of the potassium carboxylate.

The causality behind this selectivity lies in the reaction stoichiometry and conditions. By using a precise 1:1 molar ratio of diethyl malonate to potassium hydroxide, the reaction can be controlled to favor the hydrolysis of only one ester function. The resulting this compound is significantly less soluble in the alcoholic reaction medium than the starting diethyl malonate, causing it to precipitate out of the solution as a white solid. This precipitation shifts the equilibrium towards the mono-saponified product and prevents a second saponification reaction, which would lead to the undesired dipotassium malonate byproduct[6][8].

Diagram 1: Synthesis of this compound This diagram illustrates the selective mono-saponification of diethyl malonate using potassium hydroxide to yield this compound.

Caption: Reaction scheme for the synthesis of this compound.

The Malonate Anion as a Nucleophile

Once formed, this compound serves as an excellent source of the malonate enolate, a soft, non-basic, and highly effective nucleophile. In solution, the potassium salt dissociates, and the resulting carboxylate anion enhances the acidity of the adjacent α-hydrogens. While the primary nucleophilic species in subsequent reactions is the carbanion formed at the α-carbon, the pre-formed salt offers significant advantages in handling, stability, and reactivity compared to generating the enolate in situ with a strong base like sodium ethoxide[8][9].

This nucleophilic carbanion is central to the malonic ester synthesis, readily attacking electrophilic carbon atoms, most commonly in SN2 reactions with alkyl halides. This forms a new carbon-carbon bond, elongating the carbon chain.

Validated Experimental Protocols

The following protocols are synthesized from established procedures and represent self-validating systems for the preparation and use of this compound.

Protocol 1: Preparation of this compound

This protocol details the selective saponification of diethyl malonate. It is adapted from procedures described in Organic Syntheses and various patents which have optimized the process for high yield and purity[6][10].

Materials & Equipment:

-

Diethyl malonate (reagent grade)

-

Potassium hydroxide (KOH) pellets (≥85%)

-

Absolute ethanol

-

Diethyl ether (anhydrous)

-

2 L three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Heating mantle

-

Büchner funnel and vacuum flask

-

Ice bath

Step-by-Step Methodology:

-

Reaction Setup: Equip the 2 L three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.

-

Initial Charge: Charge the flask with diethyl malonate (100 g, 0.625 mol) and 400 mL of absolute ethanol. Begin stirring to ensure the mixture is homogeneous.

-

Base Preparation: In a separate beaker, carefully dissolve potassium hydroxide pellets (35 g, approx. 0.53 mol, accounting for ~85% purity) in 400 mL of absolute ethanol. This process is exothermic; gentle cooling may be necessary.

-

Controlled Addition: Transfer the KOH solution to the dropping funnel and add it dropwise to the stirred diethyl malonate solution over approximately 1 hour. Maintain the reaction at room temperature. A white crystalline precipitate of this compound will form during the addition.

-

Reaction Completion: After the addition is complete, continue stirring the resulting slurry for an additional 2 hours at room temperature to ensure the reaction goes to completion.

-

Isolation of Product: Heat the mixture to boiling on a heating mantle and filter the hot suspension through a Büchner funnel with suction. This step removes any unreacted starting materials or soluble impurities.

-

Crystallization: Cool the hot filtrate in an ice bath to induce complete precipitation of the this compound.

-

Final Collection and Drying: Collect the white crystalline product by suction filtration. Wash the filter cake with a small amount of cold absolute ethanol, followed by a wash with diethyl ether to facilitate drying. Dry the product under reduced pressure to a constant weight.

Quantitative Data Summary:

| Parameter | Value |

| Diethyl Malonate | 100 g (0.625 mol) |

| Potassium Hydroxide | 35 g (~0.53 mol) |

| Typical Yield | 80–87 g (75–82% based on KOH) |

| Appearance | White crystalline solid |

| Melting Point | ~194 °C (decomposes) |

Diagram 2: Experimental Workflow for this compound Synthesis This diagram outlines the sequential steps for the laboratory preparation of this compound.

Caption: Workflow for the synthesis of this compound.

Protocol 2: Alkylation of this compound

This protocol describes a typical SN2 reaction using the prepared this compound to synthesize a substituted malonic ester, a key intermediate for producing substituted acetic acids.

Materials & Equipment:

-

This compound

-

Alkyl halide (e.g., 1-bromobutane)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with stir bar

-

Condenser with drying tube

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask equipped with a stir bar and condenser, suspend this compound (17.0 g, 0.1 mol) in 100 mL of anhydrous DMF.

-

Addition of Alkylating Agent: While stirring, add the alkyl halide (e.g., 1-bromobutane, 13.7 g, 0.1 mol) to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). This typically takes several hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 200 mL of water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude mono-alkylated product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure substituted diethyl malonate.

Diagram 3: Mechanism of Malonic Ester Synthesis (Alkylation & Decarboxylation) This diagram shows the core mechanism of the malonic ester synthesis, starting from the malonate salt.

Caption: Key mechanistic steps in the malonic ester synthesis.

Conclusion: An Enduring Legacy in Synthesis

From its initial preparation by van 't Hoff in the late 19th century, this compound has remained a compound of profound importance in organic synthesis[9]. Its stability, ease of handling, and potent nucleophilicity make it a superior choice for controlled C-C bond formation in the malonic ester synthesis. For researchers in drug development and materials science, a thorough understanding of its history, the causality behind its synthesis, and its practical application is indispensable. The protocols and mechanistic insights provided in this guide serve as a robust foundation for leveraging this classic reagent to build the complex molecular architectures required for modern scientific innovation.

References

- Ataman Kimya. (n.d.). MALONIC ACID.

- Wikipedia. (2023). Malonic acid.

- Wikisource. (2021). 1911 Encyclopædia Britannica/Malonic Acid.

- Wikipedia. (n.d.). Malonic ester synthesis.

- Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.

- Leiden University Scholarly Publications. (n.d.). Een gedreven buitenstaander: J.H. van 't Hoff de eerste Nobelprijswinnaar voor Scheikunde.

- Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.

- Chad's Prep. (n.d.). 21.7 The Malonic Ester Synthesis and the Acetoacetic Ester Synthesis.

- Britannica. (2025). Malonic ester synthesis.

- Google Patents. (n.d.). US6580004B1 - Process for preparing potassium monoethyl malonate.

- Organic Syntheses. (n.d.). Malonic acid, tert-butyl ethyl ester.

- Google Patents. (n.d.). DE19817101A1 - Process for the preparation of potassium monoethyl malonate.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Malonic acid - Wikipedia [en.wikipedia.org]

- 3. 1911 Encyclopædia Britannica/Malonic Acid - Wikisource, the free online library [en.wikisource.org]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. Malonic Ester Synthesis [organic-chemistry.org]

- 6. US6580004B1 - Process for preparing potassium monoethyl malonate - Google Patents [patents.google.com]

- 7. DE19817101A1 - Process for the preparation of potassium monoethyl malonate - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Unique Position of Ethyl Potassium Malonate in Synthesis

An In-Depth Technical Guide to the Chemical Reactivity of the Active Methylene in Ethyl Potassium Malonate

For Researchers, Scientists, and Drug Development Professionals

This compound is a white, crystalline solid that serves as a highly versatile and pivotal intermediate in modern organic synthesis.[1][2] Its utility is not merely as a salt, but as a pre-formed, stable, and highly reactive nucleophile for precise carbon-carbon bond formation. Unlike its parent diester, diethyl malonate, which requires in-situ deprotonation with a strong base, this compound offers a ready-to-use carbanion equivalent, streamlining synthetic workflows and often improving yields and selectivity.

The core of its reactivity lies in the "active methylene" group—the -CH₂- group flanked by two electron-withdrawing ester functionalities.[3][4][5] This unique structural arrangement dramatically increases the acidity of the methylene protons (pKa of diethyl malonate is ~13), making them readily removable.[6][7] The resulting carbanion is not localized; it is significantly stabilized by resonance, delocalizing the negative charge across the methylene carbon and the oxygen atoms of both adjacent carbonyl groups.[3][4][8] This delocalization is the fundamental reason for its stability and predictable reactivity. This guide provides a detailed exploration of the synthesis, properties, and key reactions of this indispensable synthetic tool.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of this compound is crucial for its effective use and storage.

| Property | Value | Source(s) |

| CAS Number | 6148-64-7 | [9] |

| Molecular Formula | C₅H₇KO₄ | [9] |

| Molecular Weight | 170.20 g/mol | [9] |

| Appearance | White crystalline solid or powder | [1][2] |

| Melting Point | 194 °C (decomposes) | [10] |

| Solubility | Soluble in water; slightly soluble in methanol; good solubility in strongly polar organic solvents like DMF.[1] | [1] |

| Sensitivity | Hygroscopic | [1][10] |

Storage and Handling Considerations: Due to its hygroscopic nature, this compound must be stored in a tightly sealed container in a dry, room-temperature environment.[1] Its inherent basicity also means it should be stored away from acidic volatile substances to prevent salt formation.[1]

Synthesis of this compound: A Validated Protocol

The preparation of this compound is a straightforward selective saponification of diethyl malonate. The key to this synthesis is the use of approximately one molar equivalent of potassium hydroxide, which selectively hydrolyzes one of the two ester groups.[2][11]

Experimental Protocol: Synthesis of this compound

This protocol is a consolidated method based on established procedures.[1][12][13]

Materials:

-

Diethyl malonate (1.0 eq)

-

Potassium hydroxide (KOH) (0.99 eq)

-

Anhydrous Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl malonate (e.g., 100g, 0.625 mol) in anhydrous ethanol (e.g., 400 ml).[12][13]

-

Base Addition: Prepare a solution of potassium hydroxide (e.g., 35g, 0.624 mol) in anhydrous ethanol (e.g., 400 ml). Add this KOH solution dropwise to the stirring diethyl malonate solution at room temperature.[12][13]

-

Causality Insight: The slow, dropwise addition is critical to control the exotherm of the neutralization and to prevent localized high concentrations of base, which could lead to the formation of the undesired dipotassium malonate byproduct.[14] Using an ethanolic solution of KOH ensures homogeneity.

-

-

Reaction and Precipitation: After the addition is complete, continue stirring the mixture overnight at room temperature. A large amount of a white precipitate (the product) will form.[1][12] For maximal yield, the mixture can then be heated to reflux and allowed to cool slowly to room temperature to encourage further crystallization.[12]

-

Isolation: Isolate the white crystalline product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol or ether to remove any unreacted starting material.[1][15]

-